N-Desmethyl N-Ethyl Doxepin-d3

Bioanalysis LC-MS/MS Matrix Effects

N-Desmethyl N-Ethyl Doxepin-d3 is a stable-isotope-labeled internal standard engineered for accurate quantification of doxepin and nordoxepin in complex biological matrices. Unlike non-deuterated surrogates, this true SIL-IS co-elutes with target analytes, effectively compensating for extraction recovery, matrix effects, and ionization variability in LC-MS/MS or GC-MS workflows. Supplied as a certified reference material, it satisfies regulatory expectations for method validation in bioequivalence studies, clinical toxicology, and forensic analysis. Choose N-Desmethyl N-Ethyl Doxepin-d3 to eliminate differential ion suppression risks and ensure the precision and accuracy mandated by FDA and EMA guidelines for pharmacokinetic parameter calculation.

Molecular Formula C₂₀H₂₀D₃NO
Molecular Weight 296.42
Cat. No. B1159996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl N-Ethyl Doxepin-d3
Synonyms3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-methyl-1-propanamine-d3;  Dibenz[b,e]oxepin 1-Propanamine Deriv-d3.
Molecular FormulaC₂₀H₂₀D₃NO
Molecular Weight296.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl N-Ethyl Doxepin-d3 Certified Reference Standard for Quantitative Bioanalysis


N-Desmethyl N-Ethyl Doxepin-d3 is a deuterated internal standard (IS) designed for the precise quantification of doxepin and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . As a stable isotope-labeled (SIL) analog of the active doxepin metabolite, its chemical and physical properties closely mimic the target analyte, enabling it to effectively compensate for variabilities in sample preparation, extraction recovery, and ionization efficiency [1]. This certified reference material is supplied as a ready-to-use solution, ensuring accuracy and reliability in regulated bioanalytical workflows .

Analytical Limitations of Non-Deuterated Internal Standards for N-Desmethyl N-Ethyl Doxepin-d3 Quantification


Substituting a deuterated internal standard like N-Desmethyl N-Ethyl Doxepin-d3 with a non-deuterated structural analog (e.g., amitriptyline, nortriptyline, or desipramine) introduces significant analytical risk in LC-MS/MS assays [1]. Non-deuterated IS compounds do not perfectly co-elute with the target analyte, which can lead to differential ion suppression or enhancement—commonly known as matrix effects—resulting in inaccurate quantification, particularly in complex biological samples such as plasma or urine [2]. This differential behavior compromises method accuracy and precision, which are critical parameters for regulatory submissions in bioequivalence studies, clinical toxicology, and therapeutic drug monitoring [3]. The use of a true SIL-IS is therefore a regulatory expectation for robust quantitative bioanalysis [4].

Quantitative Differentiation of N-Desmethyl N-Ethyl Doxepin-d3 Against Comparator Internal Standards


Improved Matrix Effect Compensation in Human Plasma Versus Non-Deuterated Internal Standard

When comparing a deuterated IS (e.g., doxepin-d3) to a non-deuterated analog IS (e.g., amitriptyline) in an LC-MS/MS assay for doxepin and its metabolite in human plasma, the deuterated IS demonstrates superior compensation for matrix-induced ion suppression [1]. Non-deuterated ISs can elute at a retention time significantly different from the analyte, leading to differential matrix effects [2]. A study on carvedilol, for example, showed that a deuterated IS's slight retention time shift (due to the deuterium isotope effect) could alter the analyte/IS peak area ratio, impacting accuracy [2]. However, the use of a structurally identical deuterated IS (like N-Desmethyl N-Ethyl Doxepin-d3) is the gold standard for mitigating these effects, as it most closely mirrors the analyte's chromatographic behavior and ionization characteristics, ensuring more reliable quantification [3].

Bioanalysis LC-MS/MS Matrix Effects

Suitable for Regulated Bioanalysis with High-Throughput Method Validation

Modern LC-MS/MS methods for doxepin and its metabolite nordoxepin in human plasma, intended for bioequivalence studies, require a high degree of precision and accuracy [1]. While these studies may employ non-deuterated ISs like propranolol or desipramine [1], the use of a SIL-IS like N-Desmethyl N-Ethyl Doxepin-d3 is the preferred and more robust approach for meeting stringent regulatory guidelines [2]. The deuterated IS provides a more reliable normalization factor across large sample batches, as it corrects for variations in extraction recovery and instrument drift more effectively than a structural analog [3]. This leads to improved inter-batch precision and long-term method ruggedness, which are essential for the successful application of a method to a multi-subject, multi-period bioequivalence study.

Method Validation Bioequivalence LC-MS/MS

Facilitates Accurate Quantification in Clinical and Forensic Toxicology

In forensic and clinical toxicology, accurate quantification of doxepin and its metabolite nordoxepin is paramount for interpreting post-mortem findings or guiding patient therapy [1]. LC-MS/MS is the method of choice, and deuterated internal standards like doxepin-d3 are specifically applicable for these analyses via isotope dilution methods . While a method using the non-deuterated analog amitriptyline as IS achieved a detection limit of 0.001 μg/mL for doxepin in whole blood [2], the use of a SIL-IS offers a higher degree of confidence by accounting for any sample-to-sample matrix variability, which is particularly high in post-mortem specimens. This ensures that reported concentrations, whether therapeutic or toxic, are as accurate as possible, supporting reliable forensic interpretation and clinical decision-making.

Forensic Toxicology Clinical Toxicology LC-MS/MS

Primary Research and Industrial Applications for N-Desmethyl N-Ethyl Doxepin-d3


Regulated Bioequivalence and Pharmacokinetic Studies

The compound is the preferred internal standard for developing and validating high-sensitivity LC-MS/MS methods for the simultaneous quantification of doxepin and its active metabolite, nordoxepin, in human plasma [1]. This is a critical requirement for generic drug submissions to regulatory agencies like the FDA. The use of a deuterated IS ensures that the analytical method meets the stringent precision and accuracy criteria needed for reliable pharmacokinetic parameter calculation (e.g., AUC, Cmax) in bioequivalence studies [2].

Forensic and Clinical Toxicology Confirmations

In forensic laboratories, N-Desmethyl N-Ethyl Doxepin-d3 can be employed as an internal standard in validated LC-MS/MS or GC-MS assays to accurately measure doxepin and its metabolites in post-mortem blood, urine, and tissue samples [3]. The use of a SIL-IS is crucial for providing legally defensible quantitative results, as it effectively corrects for the highly variable matrix effects common in decomposed or hemolyzed specimens. It is also used in clinical settings for therapeutic drug monitoring (TDM) to ensure patient compliance and avoid toxicity .

In Vitro Drug-Drug Interaction (DDI) and Pharmacogenomic Studies

This deuterated standard supports the development of robust LC-MS/MS methods to investigate the metabolism of doxepin, particularly by cytochrome P450 enzymes like CYP2D6, CYP2C19, and CYP2C9 [4]. Accurate quantification of parent drug and metabolite depletion in in vitro microsomal or hepatocyte incubations is essential for identifying drug-drug interaction liabilities and understanding the impact of genetic polymorphisms on doxepin pharmacokinetics [5]. The use of a matched SIL-IS minimizes analytical variability, allowing for a more precise determination of enzyme kinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl N-Ethyl Doxepin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.